molecular formula C22H21N3O5 B10864134 methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate

Cat. No.: B10864134
M. Wt: 407.4 g/mol
InChI Key: BBMYSLOVJCZLBZ-UHFFFAOYSA-N
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Description

Methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound with the following structural formula:

C11H12O4\text{C}_{11}\text{H}_{12}\text{O}_4 C11​H12​O4​

It contains a benzene ring, an amino group, and an ester functional group. The compound’s systematic name is 2-hydroxy-2-(2-((®-2-hydroxy-2-(3-hydroxyphenyl)ethyl)(methyl)amino)-2-oxoethyl)succinic acid .

Preparation Methods

Industrial Production: Industrial production methods may vary depending on the manufacturer. due to limited information, I cannot provide specific industrial-scale synthesis details.

Chemical Reactions Analysis

Reactivity: Methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate likely undergoes various chemical reactions, including:

    Oxidation: It may be susceptible to oxidation under appropriate conditions.

    Substitution: The ester group could participate in substitution reactions.

    Reduction: Reduction of the carbonyl group is possible.

Common Reagents and Conditions: Specific reagents and conditions would depend on the desired reaction. Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., NaBH4), and acid/base catalysts.

Major Products: The major products formed during these reactions would involve modifications of the ester, amino, or phenyl groups. Detailed studies are needed to ascertain specific products.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, potential drug interactions, and therapeutic effects.

    Chemistry: Explore its reactivity and use as a building block in organic synthesis.

    Industry: Assess its role in the development of novel materials or specialty chemicals.

Mechanism of Action

The compound’s mechanism of action remains elusive. Further research is necessary to elucidate its molecular targets and pathways.

Biological Activity

Methyl 2-({(1Z)-1-[3-(2-methoxy-2-oxoethyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H25N3O7C_{24}H_{25}N_{3}O_{7}, with a molecular weight of approximately 467.5 g/mol. The compound features multiple functional groups, including methoxy, ester, and pyrazole moieties, which contribute to its biological activity.

PropertyValue
Molecular FormulaC24H25N3O7
Molecular Weight467.5 g/mol
IUPAC NameMethyl 4,5-dimethoxy-2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate
InChI KeyZULPOYMKAHAENZ-UHFFFAOYSA-N

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

Inhibition of Enzymes: The compound may bind to the active sites of specific enzymes, inhibiting their activity. This interaction can lead to altered metabolic pathways and cellular responses.

Receptor Modulation: It can interact with cell surface receptors, influencing signaling pathways that regulate various physiological processes.

DNA Intercalation: The compound may insert itself between DNA base pairs, potentially affecting DNA replication and transcription processes.

Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. A study assessed the cytotoxic effects of similar compounds on HL-60 human promyelocytic leukemia cells. The results demonstrated potent activity with IC50 values less than 5 µM, indicating strong potential for therapeutic applications in cancer treatment .

Antimicrobial Activity

In vitro studies have shown that related pyrazole compounds possess antimicrobial properties against various bacteria and fungi. Some derivatives were effective against Gram-positive bacteria, suggesting potential applications in treating infections .

Toxicological Studies

A study focusing on phospholipidosis highlighted the inhibition of lysosomal phospholipase A2 (PLA2G15) as a significant mechanism through which certain drugs induce toxicity. Compounds similar to methyl 2-{...} exhibited inhibitory effects on PLA2G15, suggesting a need for careful evaluation during drug development .

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

methyl 2-[1-[5-(2-methoxy-2-oxoethyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]ethylideneamino]benzoate

InChI

InChI=1S/C22H21N3O5/c1-14(23-17-12-8-7-11-16(17)22(28)30-3)20-18(13-19(26)29-2)24-25(21(20)27)15-9-5-4-6-10-15/h4-12,24H,13H2,1-3H3

InChI Key

BBMYSLOVJCZLBZ-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=CC=C1C(=O)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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